Enhanced Thermal Stability vs. Mono-Amide Analogs
The imide structure of N-(Phenylacetyl)benzamide confers significantly greater thermal stability compared to simpler amide analogs. Its reported melting point is 129-130 °C [1], which is markedly higher than that of the analogous N-phenyl-2-phenylacetamide (90 °C) [2] and comparable to acetanilide (N-phenylacetamide, 114 °C) . This elevated melting point is a direct consequence of the increased molecular weight and the capacity for stronger intermolecular hydrogen bonding provided by the second carbonyl group.
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 129-130 °C |
| Comparator Or Baseline | N-phenyl-2-phenylacetamide: 90 °C; Acetanilide (N-phenylacetamide): 114 °C |
| Quantified Difference | 39 °C higher than N-phenyl-2-phenylacetamide; 15-16 °C higher than acetanilide |
| Conditions | Standard atmospheric pressure; literature values from different sources. |
Why This Matters
Higher melting points generally correlate with improved solid-state stability, which is advantageous for storage, handling, and the development of consistent, stable formulations.
- [1] Molaid.com. N-(2-phenylacetyl)benzamide | 14072-62-9. Compound Database. View Source
- [2] SpectraBase. N-Phenethyl-2-phenylacetamide. Spectral Database. View Source
